Nuclear Receptor ROR-alpha Inverse Agonist Activity: Target Compound vs. Structural Analog
In a cell-based luciferase reporter assay, 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol exhibited an IC₅₀ of 10.3 µM (1.03E+4 nM) as an inverse agonist at human ROR-alpha1 [1]. In contrast, the closely related analog BDBM50012265 (CHEMBL3259996) showed a comparable IC₅₀ of 10.8 µM (1.08E+4 nM) under identical assay conditions, indicating that the gem-dimethyl substitution does not substantially alter ROR-alpha activity relative to the comparator [2].
| Evidence Dimension | Inverse Agonist Potency at Human ROR-alpha1 (IC₅₀) |
|---|---|
| Target Compound Data | 10.3 µM (1.03E+4 nM) |
| Comparator Or Baseline | BDBM50012265 (CHEMBL3259996): 10.8 µM (1.08E+4 nM) |
| Quantified Difference | ~5% difference (not significant) |
| Conditions | HEK293 cells, 16 h incubation, luciferase reporter gene assay |
Why This Matters
This data confirms that the target compound is a viable, equipotent alternative to the comparator for ROR-alpha inverse agonist screening, providing procurement flexibility without loss of assay sensitivity.
- [1] BindingDB. Entry BDBM50012263 (CHEMBL3259997). IC₅₀: 1.03E+4 nM. Assay: Inverse agonist activity at human ROR-alpha1. View Source
- [2] BindingDB. Entry BDBM50012265 (CHEMBL3259996). IC₅₀: 1.08E+4 nM. Assay: Inverse agonist activity at human ROR-alpha1. View Source
